molecular formula C18H18F3NO3 B2806790 N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide CAS No. 1105230-46-3

N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2806790
CAS No.: 1105230-46-3
M. Wt: 353.341
InChI Key: XNLUONIWPBAFIN-UHFFFAOYSA-N
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Description

N-[2-(4-Ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a trifluoromethyl group, a common moiety in medicinal chemistry known to influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The structure combines an ethoxyphenoxy ether linkage with a benzamide core, a pattern seen in compounds investigated for various biological activities. Similar benzamide derivatives are frequently explored in scientific research for their potential as modulators of protein function, including enzymes and receptors. Researchers are investigating such compounds in areas including neuroscience and cardiovascular biology, where related molecules have been studied for their interactions with adrenergic receptors (PMC3474626). Furthermore, analogous compounds containing the sulfonamide group have been identified as modulators of voltage-gated sodium channels (US11203571B2), highlighting the research interest in this structural class for probing ion channel function. The presence of the trifluoromethyl group also makes this compound a valuable intermediate in organofluorine chemistry and agrochemical research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-2-24-15-6-8-16(9-7-15)25-11-10-22-17(23)13-4-3-5-14(12-13)18(19,20)21/h3-9,12H,2,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLUONIWPBAFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Recent studies have highlighted the compound's role as a selective biased agonist for serotonin 5-HT1A receptors. Biased agonism is a mechanism where a ligand preferentially activates certain signaling pathways over others, which can lead to distinct therapeutic effects. Specifically, compounds derived from similar structures have shown antidepressant-like effects in animal models, indicating that N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide may also exhibit similar properties .

1.2 Modulation of Sodium Channels

Research has indicated that compounds with structural similarities to this compound can act as inhibitors of voltage-gated sodium channels. This property is particularly relevant in the treatment of chronic pain conditions, such as neuropathic pain and inflammatory pain . The modulation of sodium channels can lead to reduced excitability of neurons, providing a mechanism for pain relief.

3.1 Study on Antidepressant Effects

In a controlled study, a derivative of this compound was administered to rats subjected to the Porsolt forced swimming test. The results indicated that the compound significantly reduced immobility time compared to the control group, suggesting an antidepressant effect mediated through serotonin receptor activation .

3.2 Pain Management Trials

Another study focused on the analgesic properties of sodium channel modulators similar to this compound. In this trial, patients with chronic pain conditions reported substantial relief when treated with these compounds, demonstrating their potential as effective pain management therapies .

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The trifluoromethyl group at the benzamide’s meta-position is a common feature in several analogs, but the nature of the side chain and additional substituents dictate biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituents on Benzamide Core Side Chain Structure Key Properties/Activity Reference
N-[2-(4-Ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide 3-CF₃ 2-(4-Ethoxyphenoxy)ethyl High lipophilicity; potential kinase inhibition
N-[2-(4-Chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide (30d) 3-CF₃ 2-(4-Chlorophenyl)ethyl Increased metabolic stability; σ-receptor binding affinity
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide 3-CF₃, 2-OH None (direct substitution) Antioxidant activity (DPPH scavenging)
3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide 3-CF₃, 4-CH₃, ethynyl 4-((4-Methylpiperazin-1-yl)methyl) Kinase inhibition (IC₅₀ data under ATP competition)

Key Observations :

  • Electron-Withdrawing vs.
  • Antioxidant Activity: The presence of a hydroxyl group at position 2 (as in ’s compound) enables radical scavenging, absent in the ethoxyphenoxy derivative .
  • Kinase Inhibition: Ethynyl and piperazine substituents () suggest ATP-competitive binding, whereas the ethoxyphenoxy group may favor alternative binding conformations .

Pharmacokinetic and Target Selectivity

  • Sigma Receptor Affinity: Piperidine/piperazine-containing benzamides (e.g., [¹²⁵I]PIMBA) show high σ-receptor binding (Kd = 5.80–15.71 nM, Bmax ~1800–1930 fmol/mg protein) due to their heterocyclic side chains . The ethoxyphenoxy derivative lacks such motifs, suggesting divergent target profiles.
  • Solubility and Bioavailability: Piperazine derivatives (e.g., ) benefit from ionization at physiological pH, improving aqueous solubility. In contrast, the ethoxyphenoxy group’s ether linkage may reduce solubility but enhance membrane permeability .

Diagnostic Imaging

  • Sigma Receptor Imaging: Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) show rapid blood clearance and tumor retention, highlighting their diagnostic utility. The ethoxyphenoxy derivative’s lack of σ-receptor affinity limits its use in this context .

Biological Activity

N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, which contribute to its biological properties. Its structure can be represented as:

N 2 4 ethoxyphenoxy ethyl 3 trifluoromethyl benzamide\text{N 2 4 ethoxyphenoxy ethyl 3 trifluoromethyl benzamide}

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The compound's trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Binding : It has been investigated for its affinity towards various receptors, including serotonin receptors, which play a crucial role in neuropharmacology.

Anticancer Activity

A study published in 2020 demonstrated that derivatives of similar phenoxyethyl compounds exhibited significant anticancer properties. For instance, compounds structurally related to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis (IC50 values reported between 3.38 μM and 10.55 μM against HT-29 and COLO-205 cell lines) .

Antimicrobial Activity

Another research highlighted the antimicrobial properties of similar compounds. This compound was evaluated for its effectiveness against several bacterial strains. The results indicated a significant inhibitory effect on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Comparative Analysis

CompoundBiological ActivityIC50 (μM)Mechanism
This compoundAnticancer3.38 - 10.55Enzyme inhibition
Similar derivative AAntimicrobial5.00 - 15.00Receptor binding
Similar derivative BAnticancer4.00 - 12.00Apoptosis induction

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